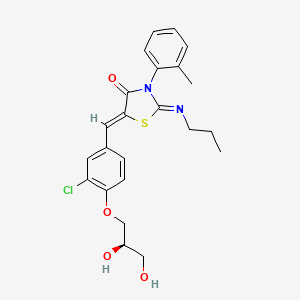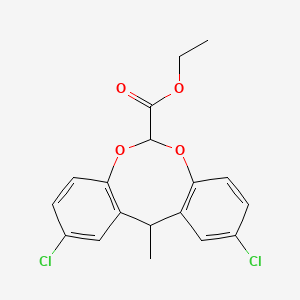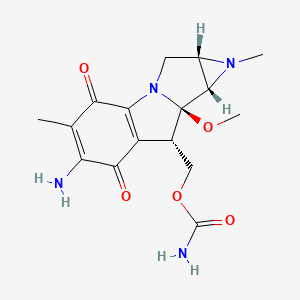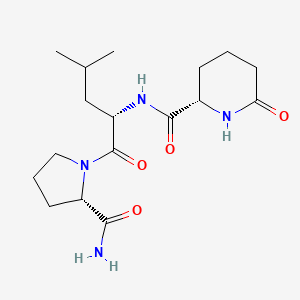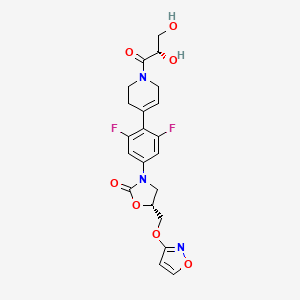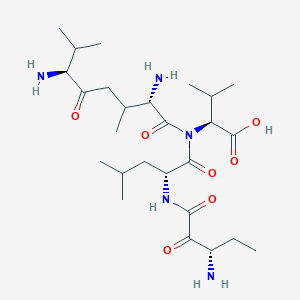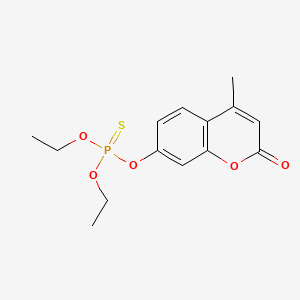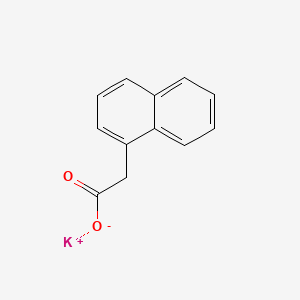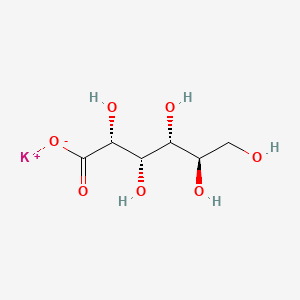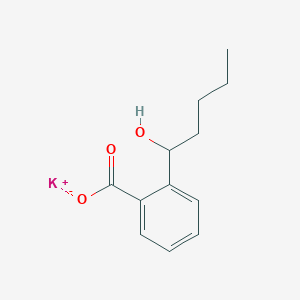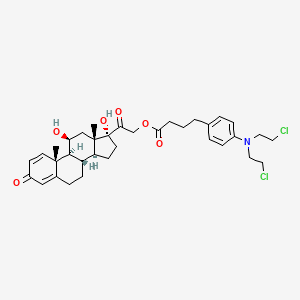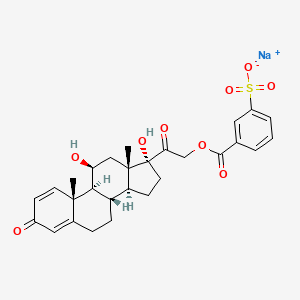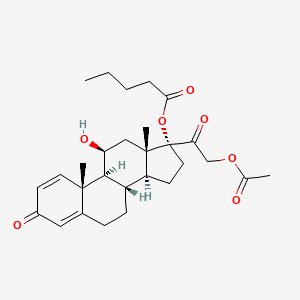
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)-
描述
PD 173212 is an N-type calcium channel blocker (IC50 = 36 nM). It prevents audiogenic seizures in mice when administered at a dose of 30 mg/kg.
PD-173212 is a small molecule N-type calcium channel blocker.
科学研究应用
1. PET Imaging and Cancer Diagnosis
One of the notable applications of compounds related to L-Tyrosinamide involves their use in Positron Emission Tomography (PET) imaging for cancer diagnosis. The compound l-3-18F-α-methyl tyrosine (18F-FAMT) has been developed as a PET radiotracer, demonstrating usefulness in the prediction of prognosis and differentiation of malignant tumors from benign lesions. Its accumulation is strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), highly upregulated in cancers. The selectivity of FAMT for LAT1, facilitated by its α-methyl moiety, contributes to the highly tumor-specific accumulation of 18F-FAMT in PET imaging, distinguishing it from other amino acid PET tracers and 18F-FDG (Wiriyasermkul et al., 2012).
2. Antimicrobial Activity
Compounds synthesized from the coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, including L-tyrosinamide derivatives, have been evaluated for antimicrobial activity. These compounds, specifically N-Boc-amino acid-(N-benzoyl)- and N-Boc-amino acid-(N-nicotinoyl) hydrazides, demonstrated comparable activity to ampicillin against S. aureus and E. coli, highlighting their potential in antimicrobial applications (Khattab, 2005).
3. Neuroprotective Effects
Research into tyrosol, a phenolic compound related to L-tyrosinamide derivatives, has shown neuroprotective effects in animal models of stroke. Tyrosol exhibited a dose-dependent neuroprotective effect, significantly reducing infarct volume and protecting against sensory motor dysfunction. These findings suggest tyrosol as a potential candidate for stroke therapy, emphasizing the broader neuroprotective potential of compounds within this chemical family (Bu et al., 2007).
4. Polymer Synthesis for Biomedical Applications
L-tyrosinamide derivatives have also been explored in the synthesis of biodegradable polymers. Tyrosine-derived polymers, including polycarbonates and polyarylates, have been developed for various biomedical applications. These polymers, synthesized using desaminotyrosyl-tyrosine alkyl esters (DTR), offer potential for drug delivery, tissue engineering, and other medical applications due to their biocompatibility and degradability (Bourke & Kohn, 2003).
5. Allergic Inflammation Treatment
Studies have demonstrated that tyrosol can suppress allergic inflammation by inhibiting the activation of phosphoinositide 3-kinase in mast cells. This effect reduces allergic symptoms and mediators, highlighting a potential therapeutic application for allergic inflammatory disorders (Je et al., 2015).
属性
IUPAC Name |
(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHMGROXQUFNR-HEVIKAOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432752 | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosinamide, N-((4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-(phenylmethyl)- | |
CAS RN |
217171-01-2 | |
| Record name | PD-173212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-173212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



